2,2-Dimethyl-1,5-pentanediol

Descripción general

Descripción

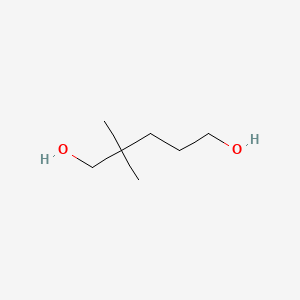

2,2-Dimethyl-1,5-pentanediol is a chemical compound with the molecular formula C7H16O2 . It is a variant of 1,5-Pentanediol, where two hydrogen atoms are replaced by methyl groups .

Synthesis Analysis

1,5-Pentanediol, a related compound, is produced by the hydrogenation of glutaric acid and its derivatives . A bio-based method has been developed for the synthesis of 1,5-pentanediol from furfural, a chemical derived from renewable hemicellulose sources such as wood and crop wastes .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,5-pentanediol is similar to that of 1,5-Pentanediol, but with two additional methyl groups . The presence of these methyl groups may influence the compound’s physical and chemical properties.Chemical Reactions Analysis

In a study, a Pt-based catalyst supported on MgO was used for the selective hydrogenation of biomass furfuryl alcohol to prepare pentanediol . The selectivity of the catalyst for 1,2-pentanediol and 1,5-pentanediol reached 59.4% and 15.2%, respectively .Aplicaciones Científicas De Investigación

Chemical Intermediate

2,2-Dimethyl-1,5-pentanediol is primarily recognized as an important chemical intermediate. It has widespread applications in the production of materials such as polyurethane, polyester, plastifiers, inks, paints, and spices. This versatility makes it a valuable component in various industrial processes (Hen Jun-hai, 2007).

Synthesis and Structural Applications

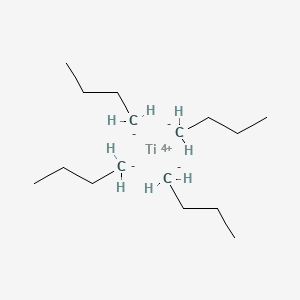

It is used in the synthesis of complex titanium alkoxide complexes. These complexes have been characterized in both solid and gas phases, demonstrating their stability and potential applications in materials science (S. Damo et al., 2000). Additionally, 2,2-Dimethyl-1,5-pentanediol is involved in the creation of hydroxy-terminated oligomers and block copolyesters, which are used in various polymer applications (R. Tsai et al., 2002).

Biomass Conversion

This compound plays a significant role in the conversion of biomass into valuable chemicals. It is involved in processes like the synthesis of 1,5-pentanediol from furfural, demonstrating its importance in sustainable and renewable chemical production (Z. Brentzel et al., 2017). Moreover, its application in the conversion of furfural to 1,5-pentanediol through processes such as hydrogenation and dehydration highlights its role in developing eco-friendly chemicals (Kefeng Huang et al., 2017).

Catalysis and Hydrogenolysis

2,2-Dimethyl-1,5-pentanediol is utilized in the field of catalysis, specifically in the selective hydrogenolysis of biomass-derived chemicals. Its role in enhancing the yield and selectivity of such processes is crucial for the efficient production of fine chemicals (Shuichi Koso et al., 2009).

Biotechnology and Metabolic Engineering

In biotechnology, it has been used in metabolic engineering, particularly in the development of nonnatural pathways for the biosynthesis of valuable chemicals from carbohydrates, demonstrating its potential in bioprocess engineering (Xuecong Cen et al., 2020).

Nanotechnology

In the field of nanotechnology, 2,2-Dimethyl-1,5-pentanediol has been employed as a capping and structure-directing agent in the synthesis of nanomaterials, indicating its significance in the development of advanced materials (Y. Zhong et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,2-dimethylpentane-1,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,6-9)4-3-5-8/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOJDTOGFYCSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440249 | |

| Record name | 2,2-dimethyl-1,5-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1,5-pentanediol | |

CAS RN |

3121-82-2 | |

| Record name | 2,2-dimethyl-1,5-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)

![1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one](/img/structure/B3051045.png)

![5-(tert-butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3051047.png)

![[9,9'-Bi-9H-fluorene]-9,9'-diol](/img/structure/B3051057.png)

![1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B3051062.png)

![2-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B3051064.png)